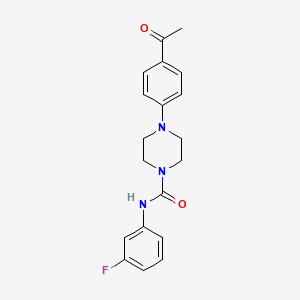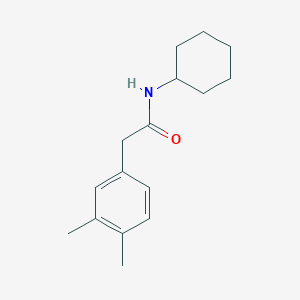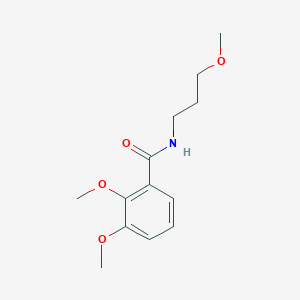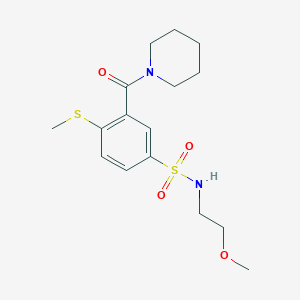
3-(5-bromo-2-furyl)-2-(3-fluorophenyl)acrylonitrile
説明
3-(5-bromo-2-furyl)-2-(3-fluorophenyl)acrylonitrile, also known as BFAN, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. BFAN is a nitrile compound that contains a furan ring and a phenyl ring, which makes it a versatile molecule for designing new drugs and materials.
作用機序
The mechanism of action of 3-(5-bromo-2-furyl)-2-(3-fluorophenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. This compound has also been shown to bind to the adenosine A2A receptor, a G protein-coupled receptor that is involved in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. This compound has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in macrophages. In addition, this compound has been shown to decrease the levels of reactive oxygen species (ROS) in cells, which can have beneficial effects on cellular health.
実験室実験の利点と制限
3-(5-bromo-2-furyl)-2-(3-fluorophenyl)acrylonitrile has several advantages for lab experiments, including its high purity, stability, and solubility in various organic solvents. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations, such as its potential toxicity and the need for specialized equipment and expertise to handle it safely.
将来の方向性
There are several future directions for research on 3-(5-bromo-2-furyl)-2-(3-fluorophenyl)acrylonitrile, including:
1. Developing new derivatives of this compound with improved pharmacological properties, such as increased potency and selectivity.
2. Investigating the molecular mechanism of action of this compound and its interaction with target proteins and receptors.
3. Studying the toxicity and safety profile of this compound in vivo and in clinical trials.
4. Exploring the potential applications of this compound in other fields, such as catalysis, photovoltaics, and sensors.
5. Developing new synthetic methods for this compound and its derivatives that are more efficient and sustainable.
In conclusion, this compound is a versatile and promising compound that has attracted attention in scientific research due to its potential applications in various fields. Further research is needed to fully understand its mechanism of action and to develop new derivatives with improved properties.
科学的研究の応用
3-(5-bromo-2-furyl)-2-(3-fluorophenyl)acrylonitrile has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities. In materials science, this compound has been used as a building block for designing new polymers, liquid crystals, and organic semiconductors. In organic synthesis, this compound has been used as a key intermediate for preparing various compounds, such as pyrazoles, pyridines, and pyrimidines.
特性
IUPAC Name |
(E)-3-(5-bromofuran-2-yl)-2-(3-fluorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrFNO/c14-13-5-4-12(17-13)7-10(8-16)9-2-1-3-11(15)6-9/h1-7H/b10-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKPXSMBRILOKI-YFHOEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=CC2=CC=C(O2)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C(=C\C2=CC=C(O2)Br)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-morpholinyl)ethyl]-4-propylbenzamide](/img/structure/B4710494.png)
![methyl 3-{[4-(4-morpholinyl)benzoyl]amino}benzoate](/img/structure/B4710499.png)
![N-(4-acetylphenyl)-2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4710506.png)

![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-cyclohexyl-4-methyl-4H-1,2,4-triazole](/img/structure/B4710517.png)
![N-(4-bromophenyl)-2-[(2-chloro-4-nitrophenyl)thio]benzamide](/img/structure/B4710524.png)


![1-benzyl-4-[(2-fluorobenzyl)sulfonyl]piperazine](/img/structure/B4710539.png)
![2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4710547.png)
![N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B4710555.png)

![[4-(dimethylamino)benzyl][2-(1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B4710563.png)
![ethyl 5-(4-bromophenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4710568.png)